molecular formula C19H18N4O B5651007 3-benzyl-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile

3-benzyl-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile

Cat. No. B5651007
M. Wt: 318.4 g/mol
InChI Key: WMIINPDAMHGSMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimido-azepine derivatives often involves multi-step reactions, starting from basic heterocyclic scaffolds. Techniques such as base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization have been reported for the efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[azepines (Acosta Quintero et al., 2018). These methodologies highlight the complexity and the synthetic challenge posed by such fused ring systems.

Molecular Structure Analysis

The molecular and supramolecular structures of related compounds have been characterized by spectroscopic methods such as IR, 1H, and 13C NMR spectroscopy, and mass spectrometry. X-ray crystallography has revealed that such molecules can adopt conformations like the boat conformation in the azepine ring, indicating the stereochemical complexity of these systems (Acosta Quintero et al., 2018).

properties

IUPAC Name

4-benzyl-3-oxo-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),5,8-triene-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c20-11-15-16-9-5-2-6-10-23(16)18-17(15)21-13-22(19(18)24)12-14-7-3-1-4-8-14/h1,3-4,7-8,13H,2,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIINPDAMHGSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C3=C(N2CC1)C(=O)N(C=N3)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile

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